molecular formula C21H24FN5OS B3002958 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1105203-10-8

2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B3002958
CAS No.: 1105203-10-8
M. Wt: 413.52
InChI Key: LEWLUTDVEUUPOK-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic small molecule featuring a pyrazolo-pyridazine core substituted with a 4-fluorophenyl group at position 1, an isopropyl group at position 4, and a thioether-linked piperidin-1-yl ethanone moiety at position 5. Crystallographic studies of such compounds often employ programs like SHELXL for refinement and CCP4-suite tools for macromolecular structure determination .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5OS/c1-14(2)19-17-12-23-27(16-8-6-15(22)7-9-16)20(17)21(25-24-19)29-13-18(28)26-10-4-3-5-11-26/h6-9,12,14H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWLUTDVEUUPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN6O2SC_{20}H_{19}FN_{6}O_{2}S, with a molecular weight of approximately 426.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core linked to a piperidine moiety and a fluorophenyl group, contributing to its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC20H19FN6O2S
Molecular Weight426.5 g/mol
StructureChemical Structure

Preliminary studies indicate that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is believed to involve the inhibition of specific kinases or receptors that play pivotal roles in cell proliferation and survival pathways .

Biological Activity

The biological activities associated with this compound include:

1. Anticancer Activity

  • Cell Lines Tested : MCF-7 and HCT-116.
  • IC50 Values : Indicate potent anti-proliferative properties, suggesting effective inhibition of cancer cell growth.
  • Mechanism : Likely involves targeting kinases or other signaling pathways critical for tumor growth .

2. Antimicrobial Properties

  • Related compounds have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential applications in agricultural settings .

3. COX-II Inhibition

  • Some derivatives exhibit selective inhibition of cyclooxygenase-II (COX-II), which is relevant for anti-inflammatory applications. For instance, certain pyrazole derivatives have demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazolo derivatives against multiple cancer cell lines. The results indicated that compounds with similar structural features to our compound showed IC50 values in the nanomolar range, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Activity
Research involving piperidine derivatives demonstrated their effectiveness against several pathogenic bacteria and fungi. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structural integrity before biological testing .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including compounds structurally similar to the target molecule, as antimicrobial agents. For instance, pyrazole-derived hydrazones have shown effectiveness against drug-resistant bacterial strains, indicating that modifications of the pyrazole ring can enhance biological activity and stability . The fluorinated phenyl group in the compound may contribute to its antimicrobial properties by improving interaction with microbial targets.

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial for treating hyperpigmentation disorders. Compounds similar to the target structure have been synthesized and evaluated for their ability to inhibit tyrosinase activity. These inhibitors can modulate melanin production, making them valuable in cosmetic and therapeutic applications for skin conditions . The presence of the piperidine moiety may enhance binding affinity to the enzyme's active site.

Anticancer Properties

Research into related compounds has demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. The incorporation of a fluorophenyl group has been linked to increased potency against specific cancer types by enhancing lipophilicity and cellular uptake .

Neurological Research

The piperidine component suggests potential applications in neurological disorders. Compounds that interact with neurotransmitter systems or exhibit neuroprotective properties are being investigated for treating conditions such as depression and anxiety. The structural characteristics of this compound may allow it to modulate neurotransmitter receptors effectively.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study focused on synthesizing new pyrazole derivatives, researchers reported that certain modifications led to enhanced antimicrobial activity against resistant strains of bacteria. The introduction of fluorine atoms was found to improve the compounds' efficacy significantly, suggesting that similar modifications in our target compound could yield promising results .

Case Study 2: Tyrosinase Inhibitors for Hyperpigmentation

A series of studies have explored various piperazine-based compounds as competitive inhibitors of tyrosinase. These studies demonstrated that structural modifications could lead to significant improvements in inhibitory activity, paving the way for developing effective treatments for hyperpigmentation disorders .

Case Study 3: Anticancer Activity Assessment

Compounds derived from pyrazole frameworks have been evaluated for their anticancer effects across multiple cancer cell lines. Results indicated that specific substitutions on the pyrazole ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Implications of Structural Variations

  • Substituent Effects :
    • The 4-fluorophenyl group enhances electronegativity and metabolic stability compared to the 2,3-dimethylphenyl group in the analogue .
    • The isopropyl substituent at position 4 introduces steric bulk, possibly affecting solubility and membrane permeability relative to the hydroxy group in the analogue.
    • The piperidin-1-yl moiety lacks the phenylpiperazine’s aromaticity, which could reduce off-target interactions with serotonin or dopamine receptors .

Hypothesized Pharmacological Profiles

  • Kinase Inhibition: Pyrazolo-pyridazine derivatives are known to inhibit kinases like CDK2/cyclin E. The isopropyl group may enhance hydrophobic interactions in kinase ATP-binding pockets.
  • Solubility : The absence of a hydroxy group (unlike the analogue) likely reduces aqueous solubility, necessitating formulation optimization for in vivo studies.

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis and purification of this compound?

  • Methodology :

  • Reaction Optimization : Use anhydrous conditions (e.g., dichloromethane with NaOH) to minimize side reactions. Monitor intermediates via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol or acetonitrile to achieve >95% purity .
  • Characterization : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers reliably characterize the compound’s structure?

  • Methodology :

  • X-ray Crystallography : Use SHELX-97 for structure solution and refinement. Collect high-resolution (<1.0 Å) data on a synchrotron source to resolve electron density ambiguities, particularly around the pyrazolo-pyridazine core .
  • Spectroscopic Techniques : Combine 19^19F NMR to confirm fluorophenyl group orientation and IR spectroscopy to validate thiocarbonyl (C=S) stretching vibrations (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Impurity Profiling : Use LC-HRMS to detect trace intermediates (e.g., des-fluoro byproducts) that may interfere with assays. Compare results with orthogonal methods like capillary electrophoresis .
  • Assay Reproducibility : Standardize cell-based assays with positive controls (e.g., kinase inhibitors) and validate target engagement via thermal shift assays or SPR .

Q. What computational strategies predict the compound’s biological targets?

  • Methodology :

  • Molecular Docking : Screen against kinase or phosphodiesterase (PDE) libraries using AutoDock Vina. Prioritize targets with binding energy < -8.0 kcal/mol and validate via MD simulations (GROMACS, 100 ns trajectories) .
  • Pharmacophore Modeling : Align the pyridazinone and piperidine moieties with known PDE4 inhibitors to infer mechanism .

Q. How to investigate degradation pathways under stressed conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Use LC-MS to identify degradation products (e.g., hydrolyzed thioether or oxidized pyridazine) .
  • Stability-Indicating Methods : Develop a UPLC-PDA method with a QDa detector to quantify degradation kinetics (λ = 254 nm) .

Q. What crystallographic challenges arise during structure determination?

  • Methodology :

  • Twinning/Disorder Mitigation : For twinned crystals, refine using SHELXL’s TWIN/BASF commands. For piperidine ring disorder, apply ISOR/SADI restraints .
  • Low-Resolution Data : Use PHENIX’s composite omit maps to resolve ambiguous regions .

Q. How to establish structure-activity relationships (SAR) for pyrazolo-pyridazine derivatives?

  • Methodology :

  • Analog Synthesis : Modify the isopropyl or fluorophenyl groups. Test substitutions (e.g., chloro, methyl) via Suzuki-Miyaura coupling .
  • Bioactivity Profiling : Assess IC50_{50} values in kinase inhibition assays (e.g., JAK2 or EGFR) and correlate with steric/electronic parameters (Hammett plots) .

Q. What techniques detect trace impurities in bulk samples?

  • Methodology :

  • LC-HRMS : Use a Zorbax Eclipse Plus column (2.1 × 50 mm, 1.8 μm) with ESI+ ionization. Detect impurities at <0.1% levels via extracted ion chromatograms (mass error < 2 ppm) .
  • NMR Relaxation Editing : Apply 1^1H T1_1 filtering to suppress dominant signals and enhance minor impurity detection .

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